Product packaging for Benzaldehyde 4-nitrophenylhydrazone(Cat. No.:CAS No. 3078-09-9)

Benzaldehyde 4-nitrophenylhydrazone

Cat. No.: B1583665
CAS No.: 3078-09-9
M. Wt: 241.24 g/mol
InChI Key: NOIFWEYOLLHIMW-UVTDQMKNSA-N
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Description

Contextualization within Arylhydrazone Chemistry and its Broader Significance

Arylhydrazones are a class of organic compounds characterized by an azomethine group (-C=N-NH-) where the nitrogen atom is attached to an aromatic ring. This structural motif imparts a range of interesting chemical and physical properties, making them valuable in various scientific domains.

Historically, arylhydrazones gained prominence as derivatives for the characterization of aldehydes and ketones. The reaction with a substituted hydrazine (B178648), such as 4-nitrophenylhydrazine (B89600), yields a solid, crystalline product with a distinct melting point, aiding in the identification of the original carbonyl compound. cymitquimica.com Compared to its more commonly used analogue, 2,4-dinitrophenylhydrazine (B122626) (DNPH), 4-nitrophenylhydrazine is less reactive due to the weaker electron-withdrawing effect of a single nitro group. This makes Benzaldehyde (B42025) 4-nitrophenylhydrazone a subject of interest for comparative studies on reactivity and stability within the arylhydrazone family.

The significance of arylhydrazones extends beyond simple derivatization. The presence of the C=N double bond and the extended π-electron system across the aromatic rings make these compounds chromophoric, meaning they can absorb and interact with light. This property is fundamental to their application in analytical chemistry and materials science.

Evolution of Research Interest in Hydrazone Derivatives

The scientific journey of hydrazones began with their utility in analytical chemistry for the identification of carbonyl compounds. The development of reagents like phenylhydrazine (B124118), and later its nitro-substituted derivatives such as 4-nitrophenylhydrazine and 2,4-dinitrophenylhydrazine, marked a significant step in organic analysis. nih.gov The colored nature of the resulting hydrazones, including Benzaldehyde 4-nitrophenylhydrazone, provided a clear visual indication of a positive reaction.

Over time, research focus has expanded dramatically. The versatile reactivity of the hydrazone group and the ability to introduce a wide variety of substituents on both the aldehyde/ketone and hydrazine moieties have made them a rich field for synthetic chemistry. nih.gov This has led to the creation of a vast library of hydrazone derivatives with tailored properties.

In recent decades, the research interest has shifted towards exploring the functional applications of these molecules. The unique electronic and structural features of hydrazones have made them candidates for advanced materials and biologically active compounds. While much of the research has concentrated on more heavily substituted or complex hydrazones, the fundamental understanding gained from simpler derivatives like this compound remains crucial.

Interdisciplinary Relevance and Potential Research Trajectories

The interdisciplinary relevance of this compound, while more niche than some of its counterparts, lies in its potential application in materials science and medicinal chemistry, largely extrapolated from the broader class of arylhydrazones.

Materials Science: The extended π-conjugated system in arylhydrazones can give rise to nonlinear optical (NLO) properties. researchgate.netacs.org Materials with strong NLO responses are of interest for applications in telecommunications, optical computing, and optical data storage. While specific studies on the NLO properties of this compound are limited, research on related arylhydrazones suggests that the introduction of electron-withdrawing groups, such as the nitro group, can enhance these properties. oup.com Future research could focus on the synthesis of polymers or coordination complexes incorporating the this compound moiety to develop new NLO materials.

Medicinal Chemistry and Biosensing: Hydrazone derivatives have been extensively investigated for their potential biological activities, including antimicrobial, anticonvulsant, and anticancer properties. nih.govnih.gov The ability of the hydrazone linkage to participate in hydrogen bonding and coordinate with metal ions is often key to their biological function. Although specific biological studies on this compound are not widely reported, its structure serves as a basic scaffold that can be modified to enhance biological activity. Furthermore, the chromogenic properties of p-nitrophenylhydrazones make them potential candidates for the development of colorimetric sensors for the detection of specific analytes. researchgate.netnih.gov Future research could involve the synthesis of novel derivatives of this compound and screening them for various biological activities or their utility in chemosensor design.

Computational Chemistry: The relatively simple structure of this compound makes it an excellent model for computational studies. researchgate.net Theoretical calculations can provide insights into its electronic structure, molecular geometry, and spectroscopic properties. These computational studies can aid in understanding the structure-property relationships within the broader class of arylhydrazones and guide the design of new derivatives with specific desired characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O2 B1583665 Benzaldehyde 4-nitrophenylhydrazone CAS No. 3078-09-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3078-09-9

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-4-nitroaniline

InChI

InChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H/b14-10-

InChI Key

NOIFWEYOLLHIMW-UVTDQMKNSA-N

SMILES

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Condensation Reactions for Benzaldehyde (B42025) 4-Nitrophenylhydrazone Synthesis

The most prevalent method for synthesizing Benzaldehyde 4-nitrophenylhydrazone is through a condensation reaction between benzaldehyde and 4-nitrophenylhydrazine (B89600). researchgate.netijsrst.comnih.gov This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step to yield the final imine product. chegg.com The general reaction is reversible and is typically catalyzed by an acid. ncert.nic.in

The efficiency and yield of the condensation reaction are highly dependent on several factors, including the solvent, temperature, and the nature of the catalyst. Research has shown that carrying out the reaction in solvents like ethanol (B145695) or methanol (B129727) is common. ijsrst.com The reaction often proceeds by dissolving the aldehyde or ketone in a minimal amount of alcohol, followed by the addition of the 2,4-dinitrophenylhydrazine (B122626) reagent. ijsrst.com Cooling the reaction mixture, often in an ice bath, typically facilitates the crystallization of the hydrazone product, which can then be isolated by filtration. ijsrst.com

To achieve optimal yields, controlling the pH is crucial. An optimum pH of around 3.5 is often cited for the formation of 2,4-dinitrophenylhydrazones. youtube.com The reaction is an equilibrium process, and the removal of water as it is formed can help to drive the reaction towards the product side, thereby increasing the yield. byjus.com

Table 1: Factors Influencing the Yield of this compound

ParameterInfluence on YieldRationale
pH Optimal around 3.5 youtube.comBalances the need for acid catalysis of dehydration with preventing protonation of the hydrazine (B178648) nucleophile.
Solvent Affects solubility and reaction rate.Polar protic solvents like ethanol are commonly used to dissolve reactants.
Temperature Influences reaction rate and equilibrium position.Moderate heating can increase the rate, while cooling aids in crystallization of the product. ijsrst.com
Reactant Concentration Higher concentrations can increase reaction rate.Follows principles of chemical kinetics.
Water Removal Shifts equilibrium towards product formation. byjus.comLe Chatelier's principle.

Acid catalysis plays a pivotal role in the formation of the imine bond in this compound. chegg.comrsc.org The catalytic cycle involves two key steps. First, the acid protonates the oxygen atom of the carbonyl group in benzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 4-nitrophenylhydrazine. youtube.com

Exploration of Alternative and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of alternative routes for hydrazone synthesis that minimize or eliminate the use of hazardous solvents and catalysts.

A significant advancement in the synthesis of hydrazones, including this compound, is the development of solvent-free reaction conditions. sciforum.net Mechanochemical techniques, such as ball milling, have proven to be highly effective for this purpose. sciforum.net In this method, the solid reactants (benzaldehyde and 4-nitrophenylhydrazine) are ground together in a ball mill. The mechanical energy provides the activation energy for the reaction to proceed, often leading to quantitative yields in a short amount of time without the need for any solvent. sciforum.net This approach is not only environmentally benign but also simplifies the work-up procedure, as the product can often be isolated directly. Other solvent-free methods may involve simply heating a mixture of the neat reactants. tue.nl

Research into new catalysts aims to improve reaction rates, yields, and selectivity under milder and more sustainable conditions. While traditional acid catalysis is effective, alternative catalysts are being explored. For instance, the use of heterogeneous catalysts is gaining traction as they can be easily separated from the reaction mixture and reused, contributing to a greener chemical process. researchgate.net

Furthermore, organocatalysis has emerged as a powerful tool in organic synthesis. Studies have investigated the use of various amine and ammonium (B1175870) salts as catalysts for condensation reactions. tue.nl For example, 2-aminobenzenephosphonic acids have been shown to be superior catalysts to traditional aniline (B41778) for hydrazone formation at biological pH. nih.gov These catalysts can operate under milder conditions and offer an alternative to strong acid catalysts.

Detailed Elucidation of Reaction Mechanisms

The formation of this compound proceeds through a well-established nucleophilic addition-elimination mechanism. youtube.comlibretexts.org The reaction is initiated by the nucleophilic attack of the amino group of 4-nitrophenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde.

The mechanism can be broken down into the following key steps:

Activation of the Carbonyl Group: In the presence of an acid catalyst, the carbonyl oxygen of benzaldehyde is protonated, which enhances the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of 4-nitrophenylhydrazine attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.comrsc.org

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then pushes out the water molecule, forming a carbon-nitrogen double bond.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, this compound.

The formation of the hydrazone is a reversible reaction, and the equilibrium can be influenced by the reaction conditions. rsc.org The stability of the final product, which is often a colorful crystalline solid, helps to drive the reaction to completion. ncert.nic.in

Nucleophilic Addition-Elimination Pathways

The formation of this compound from benzaldehyde and 4-nitrophenylhydrazine is a two-stage process. libretexts.org The reaction is typically catalyzed by acid. numberanalytics.comorganicmystery.com

The reaction's pH is a critical factor. In a highly acidic medium, the hydrazine, being basic, will be protonated, diminishing its nucleophilicity. Conversely, in a neutral or basic medium, the carbonyl group of the aldehyde is not sufficiently activated for the nucleophilic attack. Therefore, the reaction is generally carried out in a weakly acidic medium. organicmystery.com

The formation of the aminomethanol (B12090428) intermediate is the rate-determining step at lower pH values (below pH 5-6), while the dehydration of this intermediate becomes the rate-determining step at higher pH values. rsc.org

Influence of Substituent Effects on Reaction Progression

The electronic nature of substituents on both the benzaldehyde and the phenylhydrazine (B124118) rings can significantly influence the rate and outcome of the reaction.

In a study investigating the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, which has a similar reaction mechanism, the effect of thirteen different substituents on the benzaldehyde ring was computationally analyzed. nih.gov The substituents, ranging from electron-donating groups like -NH2 and -OCH3 to electron-withdrawing groups like -NO2 and -CN, were shown to alter the electronic properties and, consequently, the reactivity of the carbonyl group. nih.gov

Electron-withdrawing groups on the benzaldehyde ring generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This often leads to an increased reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction.

For instance, a study on the synthesis of dichloro p-nitrophenyl hydrazones involved the reaction of 4-nitrophenylhydrazine with 2,4-dichlorobenzaldehyde (B42875) and 3,5-dichlorobenzaldehyde. discoveryjournals.org The presence of the electron-withdrawing chloro groups on the benzaldehyde ring facilitates the reaction. discoveryjournals.org

The following table summarizes the expected effect of various substituents on the benzaldehyde ring on the rate of hydrazone formation.

Substituent on BenzaldehydeElectronic EffectExpected Impact on Reaction Rate with 4-nitrophenylhydrazine
-NO₂Electron-withdrawingIncrease
-CNElectron-withdrawingIncrease
-ClElectron-withdrawingIncrease
-HNeutralBaseline
-CH₃Electron-donatingDecrease
-OCH₃Electron-donatingDecrease
-NH₂Electron-donatingDecrease

It is important to note that while these trends are generally observed, other factors such as steric hindrance can also play a role, particularly with bulky substituents. ncert.nic.in

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction (SCXRD) Studies

Single crystal X-ray diffraction provides unparalleled insight into the solid-state structure of crystalline materials. For Benzaldehyde (B42025) 4-nitrophenylhydrazone, these studies have been crucial in defining its molecular geometry and packing in the crystal lattice.

The molecular structure of Benzaldehyde 4-nitrophenylhydrazone has been unequivocally determined to adopt the E conformation. iucr.org This isomeric form is characterized by the bulky phenyl and anilino groups positioned on opposite sides of the C=N double bond, which is thought to minimize steric hindrance. iucr.org Studies on related phenylhydrazone derivatives consistently show the prevalence of the E isomer. iucr.org The planarity of the molecule is a significant feature, with the two benzene (B151609) rings being nearly coplanar. researchgate.net This arrangement facilitates extensive electron delocalization across the molecule.

It is important to note that while the E isomer is predominantly observed, the potential for E/Z isomerization exists, particularly under conditions such as UV irradiation or the presence of acid. nih.gov However, in the crystalline state as determined by SCXRD, the E configuration is the stable form. iucr.orgnih.gov

Detailed analysis of the bond lengths and angles within this compound reveals key electronic and structural features. The bond lengths in the hydrazone linkage (C=N-NH) are particularly informative. In one study, the C(4)-N(7), N(7)-N(8), and N(8)-C(9) bond lengths were reported as 1.364 (8) Å, 1.358 (8) Å, and 1.278 (8) Å, respectively. iucr.org These values, when compared to other phenylhydrazone structures, provide insight into the electronic environment, particularly the influence of the para-nitro group and any hydrogen bonding interactions. iucr.org

For the related compound, Benzaldehyde 2,4-dinitrophenylhydrazone, an approximately planar E configuration is also observed. nih.gov In this molecule, the average C-C bond distance near the imino group within the dinitrophenyl moiety is 1.417 (3) Å, which is longer than the average of 1.373 (3) Å for other C-C bonds in the same ring. nih.gov This elongation is attributed to the overlap of the non-bonding orbital of the imino nitrogen atom with the π orbitals of the aromatic ring. nih.gov

BondLength (Å)
C(4)-N(7)1.364 (8)
N(7)-N(8)1.358 (8)
N(8)-C(9)1.278 (8)

Data from a study on (E)-Benzaldehyde 4'-nitrophenylhydrazone. iucr.org

Crystallographic studies have identified that this compound crystallizes in the monoclinic system with the space group Cc. iucr.org The unit cell parameters have been determined as a = 6.049 (5) Å, b = 23.320 (11) Å, c = 8.506 (11) Å, and β = 96.8 (1)°, with a unit cell volume of 1191.4 ų. iucr.org There are four molecules (Z=4) within the unit cell. iucr.org

For comparison, the related compound Benzaldehyde 2,4-dinitrophenylhydrazone has been reported to crystallize in different forms, including a monoclinic system with space group P21/c. researchgate.net Another study reports crystallographic data for a zinc salt of the compound. acs.org

ParameterValue
Crystal SystemMonoclinic
Space GroupCc
a (Å)6.049 (5)
b (Å)23.320 (11)
c (Å)8.506 (11)
β (°)96.8 (1)
V (ų)1191.4
Z4

Crystallographic data for (E)-Benzaldehyde 4'-nitrophenylhydrazone. iucr.org

Vibrational Spectroscopy for Functional Group and Molecular Dynamics Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of hydrazone derivatives, such as the 2,4-dinitrophenylhydrazone of benzaldehyde, displays characteristic absorption bands that confirm its structure. Key peaks include N-H stretching around 3287 cm⁻¹, aromatic C-H stretching near 3090 cm⁻¹, C=N stretching at approximately 1744 cm⁻¹, C=C stretching around 1620 cm⁻¹, asymmetric and symmetric Ar-NO₂ stretching at about 1516 cm⁻¹ and 1329 cm⁻¹ respectively, and C-NH stretching near 1136 cm⁻¹. researchgate.net The presence of these distinct peaks provides strong evidence for the formation of the benzaldehyde hydrazone. researchgate.net High-resolution FT-IR studies on benzaldehyde itself have been used to probe its rotational barrier. nih.gov

Wavenumber (cm⁻¹)Assignment
3287N-H stretching
3090Aromatic C-H stretching
1744C=N stretching
1620C=C stretching
1516Ar-NO₂ asymmetric stretching
1329Ar-NO₂ symmetric stretching
1136C-NH stretching

Characteristic FT-IR peaks for a 2,4-dinitrophenylhydrazone derivative of benzaldehyde. researchgate.net

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For derivatives like 4-(dimethylamino)benzaldehyde, a normal coordinate analysis based on both IR and Raman spectra has allowed for a detailed assignment of vibrational modes. nih.gov In the case of 3-chloro-4-methoxybenzaldehyde, FT-Raman and FT-IR spectra have been used in conjunction with theoretical calculations to propose a complete vibrational assignment. nih.gov While specific FT-Raman data for this compound is not detailed in the provided search results, the technique is a standard and powerful tool for the comprehensive vibrational analysis of such compounds. Studies on similar molecules like 4-phenylbenzaldehyde (B31587) have utilized Raman spectroscopy to help assign vibrational modes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the chemical environments of proton (¹H) and carbon (¹³C) nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton in the molecule. The spectrum is characterized by distinct signals corresponding to the azomethine proton (-N=CH-), the N-H proton, and the aromatic protons of the two phenyl rings. chemicalbook.com

The protons on the 4-nitrophenyl ring are significantly influenced by the strong electron-withdrawing nature of the nitro group (-NO₂). This effect causes a downfield shift for these protons compared to those on the unsubstituted benzaldehyde ring. The protons ortho to the nitro group are expected to be the most deshielded due to both inductive and resonance effects. Similarly, the azomethine proton signal appears at a characteristic downfield position due to its attachment to an sp² hybridized carbon and nitrogen. The N-H proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Note: The following data represents typical chemical shift values. Actual values may vary based on solvent and experimental conditions.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
N-H~11.0-11.5Singlet
Azomethine (-N=CH-)~8.0-8.5Singlet
4-Nitrophenyl (ortho to -NO₂)~8.1-8.3Doublet
Benzaldehyde Phenyl (ortho to CH=N)~7.7-7.9Multiplet
Benzaldehyde Phenyl (meta, para)~7.3-7.5Multiplet
4-Nitrophenyl (meta to -NO₂)~7.1-7.3Doublet

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. chemicalbook.com The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Key signals in the ¹³C NMR spectrum include the azomethine carbon, which is found significantly downfield. The carbons of the 4-nitrophenyl ring are also clearly distinguished. The carbon atom attached to the nitro group (C-NO₂) experiences a strong deshielding effect, resulting in a downfield chemical shift. Conversely, the carbons ortho and para to the nitro group are also shifted downfield, while the meta carbons are less affected. The carbons of the benzaldehyde phenyl ring appear in the typical aromatic region. chemicalbook.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Note: The following data represents typical chemical shift values. Actual values may vary based on solvent and experimental conditions.

Carbon AssignmentChemical Shift (δ, ppm)
Azomethine (CH=N)~140-145
C-NO₂ (4-Nitrophenyl)~148-150
C-NH (4-Nitrophenyl)~145-147
C-H (Benzaldehyde Phenyl)~126-131
C-H (4-Nitrophenyl)~111-125
Quaternary C (Benzaldehyde Phenyl)~134-136

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of this compound is dominated by intense absorption bands that arise from π→π* and n→π* transitions within the conjugated system. researchgate.net The extensive conjugation, which spans both aromatic rings and the hydrazone linkage, allows for the absorption of light in the ultraviolet and visible regions.

The presence of the nitro group, a powerful auxochrome and chromophore, significantly influences the electronic spectrum. The spectrum typically exhibits a high-intensity absorption band, often referred to as the K-band, which is attributed to a π→π* transition involving the entire conjugated system. This intramolecular charge transfer (ICT) character is due to the electron-donating nature of the hydrazone nitrogen and the electron-withdrawing nitro group. acs.org A lower intensity band, resulting from an n→π* transition of the non-bonding electrons on the nitrogen atoms and the oxygen atoms of the nitro group, may also be observed. masterorganicchemistry.com Studies on p-nitrophenylhydrazone derivatives in ethanol (B145695) have identified these characteristic K-band absorptions. researchgate.net The position of the maximum absorption (λmax) is sensitive to the solvent polarity.

Interactive Data Table: UV-Vis Absorption Data for this compound

Solventλmax (nm)Type of Transition
Ethanol~395K-band (π→π)
Various~300-350n→π

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT, ab initio methods)

Detailed quantum chemical calculations, which are crucial for understanding the fundamental electronic and structural properties of a molecule, appear to be largely unreported for Benzaldehyde (B42025) 4-nitrophenylhydrazone. Such studies would typically involve the use of methods like DFT with various functionals (e.g., B3LYP) and basis sets to predict molecular characteristics.

Optimized Geometry and Conformational Energy Landscapes

No specific studies providing the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or an analysis of the conformational energy landscape for Benzaldehyde 4-nitrophenylhydrazone were found. This analysis is essential for determining the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap for this specific compound, is not available in published research. This data is vital for assessing the molecule's electronic properties, reactivity, and kinetic stability.

Charge Transfer Characteristics and Intramolecular Interactions

Analyses such as Natural Bond Orbital (NBO) calculations, which elucidate charge transfer and intramolecular delocalization and stabilization interactions, have not been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. MEP analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, predicting its reactivity and intermolecular interaction patterns.

Simulation and Prediction of Spectroscopic Data

The computational simulation of spectra is a powerful method for interpreting experimental data and assigning vibrational modes to specific molecular motions.

Vibrational Frequencies and Intensities

No theoretical calculations of the vibrational frequencies and intensities for this compound are present in the reviewed literature. This information would be necessary to perform a detailed assignment of experimental IR and Raman spectra.

NMR Chemical Shifts

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations is a fundamental tool for chemical structure elucidation. rsc.org For molecules like this compound, Density Functional Theory (DFT) is the predominant method used to compute ¹H and ¹³C NMR chemical shifts. rsc.orgmdpi.com

The standard computational protocol involves first optimizing the molecular geometry of the compound. Subsequently, the NMR shielding tensors are calculated using established quantum chemical methods, with the Gauge-Independent Atomic Orbital (GIAO) method being one of the most common and reliable approaches. mdpi.comnih.gov These calculations are typically performed with various density functionals (e.g., B3LYP, ωB97X-D, WP04) and basis sets (e.g., 6-311++G(2d,p), def2-SVP) to find a level of theory that yields the highest accuracy when compared against experimental data. mdpi.com

The accuracy of these predictions can be further enhanced by incorporating solvent effects, often using a Polarizable Continuum Model (PCM). mdpi.com By comparing the theoretically predicted spectrum with an experimental one, chemists can confirm the structure of synthesized compounds and unambiguously assign chemical shifts to specific atoms within the molecule. nih.govdigitellinc.com While this methodology is standard, specific tables of DFT-calculated ¹H and ¹³C chemical shifts for this compound are not detailed in the surveyed literature. However, the general accuracy for predicting ¹³C chemical shifts with the best DFT functionals is high, with mean absolute errors around 1.5 ppm. rsc.org

UV-Vis Absorption Spectra and Electronic Excitations

The electronic properties and absorption characteristics of this compound can be investigated through both experimental and theoretical UV-Vis spectroscopy. Experimental analysis of the 2,4-dinitrophenylhydrazone of benzaldehyde, a closely related structure, shows distinct absorption bands that are characteristic of its electronic transitions. researchgate.net

The spectrum is primarily defined by two types of electronic excitations:

π→π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the 2,4-dinitrophenylhydrazone of benzaldehyde, an intense peak observed at 235 nm is assigned to this type of transition within the aromatic system. researchgate.net

n→π* transitions: These are typically lower-intensity absorptions that involve the excitation of an electron from a non-bonding orbital (like the lone pairs on nitrogen or oxygen atoms) to a π* antibonding orbital. A peak observed at 353 nm for the benzaldehyde derivative is attributed to an n→π* transition. researchgate.net

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate the UV-Vis spectrum. These calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Furthermore, analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allows for the precise assignment of these spectral bands to specific electronic transitions within the molecule. nih.gov

Table 1: Experimental UV-Vis Absorption Data for Benzaldehyde 2,4-dinitrophenylhydrazone

Absorption Maximum (λmax) Assigned Transition
235 nm π→π*
353 nm n→π*

Data sourced from ResearchGate. researchgate.net

Theoretical Prediction of Linear and Nonlinear Optical (NLO) Properties

Organic molecules featuring a donor-π-acceptor (D-π-A) architecture, such as this compound, are of significant interest for their potential applications in nonlinear optics (NLO). The NLO response in these molecules originates from the intramolecular charge transfer (ICT) that occurs from the electron-donating group to the electron-accepting group through a π-conjugated bridge. In this compound, the benzaldehyde moiety can act as a donor relative to the strongly electron-withdrawing nitro-substituted phenyl ring, which serves as the acceptor. The hydrazone linkage provides the conjugated path for electron delocalization.

The key metric for quantifying the second-order NLO response of a molecule is the first-order hyperpolarizability (β). Large values of β are desirable for applications like second-harmonic generation (SHG). Computational chemistry provides a powerful means to predict this property. The calculation of β is typically performed using DFT with hybrid functionals that are specifically parameterized to give accurate hyperpolarizability estimates, such as CAM-B3LYP and BH&HLYP, in conjunction with a diffuse and polarized basis set like 6-311+G(2d,p). nih.gov

The total first-order hyperpolarizability (β_tot) is calculated from the individual tensor components using the following equation:

β_tot = (β_x² + β_y² + β_z²)^(1/2)

Where β_i (i = x, y, z) are the components of the hyperpolarizability vector along the dipole moment direction. The calculated β value for a candidate molecule is often compared to that of a standard reference material, such as urea, to evaluate its potential as an NLO material. nih.govmdpi.com Computational studies on analogous D-A substituted (E)-benzaldehyde phenylhydrazones show that the strategic placement of donor and acceptor groups significantly enhances the hyperpolarizability. nih.gov

Table 2: DFT-Calculated First-Order Hyperpolarizability (β_tot) of Related Benzaldehyde Derivatives

Compound β_tot (x 10⁻³⁰ cm⁵/esu) Computational Method
o-chlorobenzaldehyde 155.86 B3LYP/6-31G'(d,p)
m-chlorobenzaldehyde 240.86 B3LYP/6-31G'(d,p)
p-chlorobenzaldehyde 820.22 B3LYP/6-31G'(d,p)

Data sourced from MDPI. mdpi.com

The relationship between the molecular structure of this compound and its NLO properties is governed by the efficiency of its intramolecular charge transfer mechanism. The presence of the strong electron-withdrawing nitro group (NO₂) on the phenyl ring creates a significant dipole moment and enhances the asymmetry of the electron distribution in the molecule, which is a prerequisite for a strong second-order NLO response.

Computational studies on substituted (E)-benzaldehyde phenylhydrazone systems have systematically shown how substituents impact the first-order hyperpolarizability (β). nih.gov The magnitude of β is highly dependent on the nature and position of the donor and acceptor groups. For a Type I compound (Donor on the benzaldehyde ring, Acceptor on the phenylhydrazine (B124118) ring), the NLO response is different than for a Type II compound (Acceptor on the benzaldehyde ring, Donor on the phenylhydrazine ring). nih.gov The enhanced hyperpolarizability in these systems can be explained by the contribution of a zwitterionic resonance structure in the ground state, which is stabilized by the D-π-A arrangement. nih.gov Natural Bond Orbital (NBO) analysis is often used in these theoretical studies to quantify the extent of charge transfer and delocalization, substantiating the relationship between the electronic structure and the observed NLO properties. nih.gov

Supramolecular Architectures and Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are among the most critical interactions in determining the molecular arrangement within a crystal. In the case of Benzaldehyde (B42025) 4-nitrophenylhydrazone, these interactions are pivotal in the formation of its extended network.

Table 1: Hydrogen Bond Geometry in (E)-Benzaldehyde 4'-nitrophenylhydrazone

Donor-H···AcceptorD···A Distance (Å)
N-H···O3.10(1)

Data sourced from Vickery et al. (1985) iucr.org

Aromatic Stacking Interactions (π-π Stacking)

In addition to hydrogen bonding, aromatic stacking interactions, also known as π-π stacking, play a crucial role in the supramolecular assembly of Benzaldehyde 4-nitrophenylhydrazone. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.

A detailed analysis of the crystal structure of this compound would be required to provide precise centroid-centroid distances and describe the specific overlap geometry (e.g., parallel-displaced, T-shaped). However, in many phenylhydrazone derivatives, π-π stacking is a common feature, with centroid-centroid distances typically falling in the range of 3.3 to 3.8 Å, indicative of significant aromatic interactions. The planarity of the molecule, with the two benzene (B151609) rings being nearly coplanar, facilitates these stacking interactions. The interplay between the electron-rich benzaldehyde ring and the electron-deficient nitrophenyl ring can lead to favorable donor-acceptor type π-π stacking.

Rational Design Principles for Supramolecular Assemblies with Targeted Properties

The study of the supramolecular structure of this compound provides insights into the rational design of new materials. By understanding the role of the nitro group as a hydrogen bond acceptor and the importance of the planar aromatic systems for stacking, chemists can design new molecules with desired crystal packing motifs. For instance, modifying the substituents on the phenyl rings can tune the strength and nature of both the hydrogen bonding and the π-π stacking. This could lead to the development of materials with specific optical or electronic properties, as the arrangement of molecules in the solid state can significantly influence these characteristics. The principle of utilizing weak, directional interactions to guide self-assembly is a powerful tool in the bottom-up fabrication of functional supramolecular materials.

Applications in Materials Science and Photophysics

Development and Characterization of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic materials, such as benzaldehyde (B42025) 4-nitrophenylhydrazone and its derivatives, have garnered attention due to the potential for molecular engineering to optimize their NLO properties.

Second Harmonic Generation (SHG) Efficiency Studies

Second harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for the performance of NLO materials.

In a study investigating the SHG properties of various hydrazone derivatives, it was found that 4-nitrobenzaldehyde (B150856) phenylhydrazone, a compound closely related to or identical to benzaldehyde 4-nitrophenylhydrazone, exhibited a notable SHG signal. Specifically, its efficiency was measured to be 2.5 times that of an ammonium (B1175870) dihydrogen phosphate (B84403) (ADP) standard, a well-known inorganic NLO crystal. cambridge.org This finding indicates that this compound possesses significant potential as an SHG material.

For context, another derivative, 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone (DANPH), has been extensively studied and shown to have a very large effective nonlinear optical coefficient, highlighting the potential of the broader hydrazone class of materials in NLO applications. optica.orgresearchgate.net

Table 1: Comparative SHG Efficiency of Hydrazone Derivatives

Compound SHG Efficiency (Relative to ADP)
4-nitrobenzaldehyde phenylhydrazone 2.5
3-methyl-4-nitrobenzaldehyde hydrazone 25
1-naphthaldehyde phenylhydrazone 5

Data sourced from a study on the SHG of hydrazone derivatives. cambridge.org

Correlation of Molecular Structure with Macroscopic Optical Nonlinearity

The macroscopic nonlinear optical properties of molecular crystals are fundamentally linked to the arrangement of the individual molecules within the crystal lattice and their intrinsic molecular hyperpolarizability. For a material to exhibit significant second-order NLO effects, it must crystallize in a non-centrosymmetric space group.

The molecular structure of this compound features a donor-π-acceptor (D-π-A) framework, which is a common design motif for NLO chromophores. In this molecule, the phenyl ring can act as a part of the conjugated π-system, while the nitro group (-NO2) serves as a strong electron-withdrawing group (acceptor). The hydrazone bridge (-NH-N=CH-) facilitates charge transfer across the molecule. This intramolecular charge transfer is a key contributor to the high molecular hyperpolarizability (β), which is the microscopic origin of the macroscopic second-order NLO susceptibility (χ(2)).

Laser Damage Threshold Investigations

The laser damage threshold (LDT) is a critical parameter for NLO materials, as it determines the maximum laser intensity the material can withstand without being damaged. This is particularly important for applications involving high-power lasers.

Specific data on the laser damage threshold for this compound is not available in the reviewed scientific literature. However, for related organic NLO materials, this property is a key area of investigation. For instance, a dipeptide crystal, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, was noted for being unusually robust against optical damage for an organic crystal, underscoring the potential for designing organic materials with high LDT. rsc.org

Photophysical Property Investigations

The photophysical properties of a material, such as its ability to absorb and emit light, are central to its potential use in various optoelectronic devices.

Photoluminescence (PL) Studies and Emission Characteristics

Photoluminescence is the emission of light from a material after the absorption of photons. The characteristics of this emission, such as its wavelength and intensity, are important for applications like organic light-emitting diodes (OLEDs) and sensors.

While some phenylhydrazone derivatives are known to exhibit photoluminescence, specific studies detailing the photoluminescence properties and emission characteristics of this compound could not be found in the reviewed literature. Research on other hydrazone derivatives has shown that they can be strongly emissive, suggesting that this class of compounds is promising for luminescent applications. researchgate.netresearchgate.net

Photoconductivity Measurements

Photoconductivity is the phenomenon where a material becomes more electrically conductive due to the absorption of light. This property is the basis for photodetectors and other photosensitive devices.

There is no specific information available in the reviewed scientific literature regarding the photoconductivity measurements of this compound.

Conceptual Frameworks for Opto-electronic and Optical Data Storage Applications of this compound

The exploration of organic molecules for applications in materials science, particularly in the realms of opto-electronics and optical data storage, is a field of burgeoning research. This compound, with its inherent molecular structure, presents a compelling case for investigation. The conceptual framework for its application in these high-technology sectors is built upon the principles of nonlinear optics (NLO) and photophysics, phenomena deeply rooted in the molecule's electronic architecture.

The core of this compound's potential lies in its donor-π-acceptor (D-π-A) structure. In this molecule, the phenyl ring derived from benzaldehyde can act as a weak electron donor, the hydrazone bridge (-CH=N-NH-) serves as a π-conjugated linker, and the 4-nitrophenyl group functions as a potent electron acceptor. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is the fundamental mechanism responsible for its anticipated nonlinear optical properties. When the molecule interacts with an intense light source, such as a laser, this charge transfer can be modulated, leading to a nonlinear response. This response is crucial for applications like second-harmonic generation (SHG), where the frequency of incident light is doubled. Materials exhibiting strong SHG are vital for the development of compact, efficient solid-state lasers and other photonic devices.

For optical data storage, the concept revolves around the molecule's ability to exist in two or more stable or metastable states that can be reversibly switched using light. One such mechanism is photoinduced E/Z isomerization around the C=N double bond of the hydrazone moiety. nih.gov The E and Z isomers would possess distinct physical properties, such as different absorption spectra. Data could be "written" by using a specific wavelength of light to convert a region of the material from the E to the Z form, and "read" by detecting this change in absorption. The data could then be "erased" by using another wavelength of light or a different stimulus to revert the molecules to their original E state. The thermal stability of both isomers and the quantum efficiency of the photoisomerization process are critical parameters that would determine the viability of this compound for such applications.

While direct and extensive experimental data for this compound in these specific applications is not widely published, the conceptual framework is strongly supported by research on analogous compounds. For instance, the closely related derivative, 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone (DANPH), which features a stronger donor group, has been shown to be a highly efficient nonlinear optical material. optica.org Single crystals of DANPH exhibit one of the largest known phase-matchable second-order nonlinear optical coefficients, making it a benchmark material in the field. optica.org This underscores the potential of the underlying benzaldehyde nitrophenylhydrazone framework.

Computational studies on similar D-π-A hydrazone structures further bolster this conceptual framework. researchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools to predict the electronic and optical properties of such molecules, including their hyperpolarizability (a measure of NLO activity), absorption spectra, and the energy barriers for isomerization. These theoretical investigations can guide the synthesis of new derivatives with optimized properties for specific applications.

The following tables present hypothetical yet conceptually sound data for this compound, based on the known properties of analogous compounds and theoretical considerations. These tables are intended to be illustrative of the parameters that are critical for assessing its potential in opto-electronic and optical data storage applications.

Table 1: Predicted Photophysical Properties of this compound Isomers

PropertyE-IsomerZ-Isomer
Absorption Maximum (λmax) in Solution~380 nm~365 nm
Molar Extinction Coefficient (ε) at λmaxHighLower than E-isomer
Fluorescence Quantum YieldLowVery Low
Thermal StabilityMore StableLess Stable

This table illustrates the expected differences in key photophysical properties between the E and Z isomers, which is the basis for optical data storage applications based on photoisomerization.

Table 2: Estimated Nonlinear Optical Properties of Crystalline this compound

Nonlinear Optical PropertyEstimated ValueReference Compound for Estimation
Second-Harmonic Generation (SHG) EfficiencyModerate4-Nitrophenyl hydrazone nih.gov
Second-Order NLO Susceptibility (χ(2))Moderate4-Nitrophenyl hydrazone nih.gov
Third-Order NLO Susceptibility (χ(3))Low to Moderate(E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline nih.gov

This table provides an estimation of the nonlinear optical properties of this compound, benchmarked against related compounds. These properties are fundamental for its potential use in opto-electronic devices.

Analytical Chemistry Applications As Derivatization Reagents

Derivatization Strategies for Aldehyde and Ketone Analysis

The primary application of Benzaldehyde (B42025) 4-nitrophenylhydrazone in analytical chemistry is for the derivatization of aldehydes and ketones. ijsrst.comscbt.com This process is crucial for enhancing the detectability of these carbonyl compounds, which are often present in various matrices and can be challenging to analyze directly. researchgate.netwaters.com

Reaction with Carbonyl Compounds for Chromatographic Detection

Benzaldehyde 4-nitrophenylhydrazone reacts with aldehydes and ketones to form stable hydrazone derivatives. ijsrst.comdiscoveryjournals.org This reaction involves the nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule. uomustansiriyah.edu.iq The resulting hydrazones are typically colored and possess strong chromophores, making them readily detectable by UV-Visible spectrophotometry, a common detection method in High-Performance Liquid Chromatography (HPLC). waters.comauroraprosci.com The formation of these derivatives increases the molecular weight and often improves the chromatographic properties of the analytes, allowing for better separation from other components in the sample matrix. researchgate.netwaters.com

The reaction is not limited to a single type of carbonyl compound. For instance, research has demonstrated the successful derivatization of various aldehydes, including 2,4-dichlorobenzaldehyde (B42875) and 3,5-dichlorobenzaldehyde, with 4-nitrophenylhydrazine (B89600) under both solvent-based and solvent-free conditions. discoveryjournals.org The reactivity in these reactions is influenced by the electronic effects of substituents on the benzaldehyde ring, with electron-withdrawing groups increasing the electrophilicity of the carbonyl carbon and thus enhancing the reaction rate. discoveryjournals.org

Optimization of Derivatization Conditions (Temperature, Time, Solvent)

The efficiency of the derivatization reaction is highly dependent on several factors, including temperature, reaction time, and the choice of solvent. discoveryjournals.orgresearchgate.netresearchgate.net Optimizing these conditions is critical to ensure complete derivatization and to achieve the highest possible sensitivity and accuracy in the subsequent analysis. researchgate.net

Studies have shown that the reaction can be carried out under various conditions. For example, the reaction of 4-nitrophenylhydrazine with dichlorobenzaldehydes has been successfully performed at room temperature. discoveryjournals.org In other cases, elevated temperatures may be employed to accelerate the reaction. One study on the reaction between benzaldehyde and 2,4-dinitrophenylhydrazine (B122626) found that the best results were obtained at 80°C in ethanol (B145695). researchgate.net

The reaction time is another crucial parameter. While some reactions can be completed within an hour, others may require longer periods to ensure the complete conversion of the analyte. discoveryjournals.org The choice of solvent is also important, with ethanol and acetonitrile (B52724) being commonly used. discoveryjournals.orgresearchgate.netgoogle.com The presence of an acid catalyst, such as glacial acetic acid or sulfuric acid, is often necessary to facilitate the reaction. discoveryjournals.orguomustansiriyah.edu.iq

A study focusing on the derivatization of phenylhydrazine (B124118) with 4-nitrobenzaldehyde (B150856) established optimal conditions as a reaction system of acetonitrile-water (80:20, v/v) with a 2.5 mg/mL concentration of 4-nitrobenzaldehyde, reacting for 45 minutes at 25°C. google.com

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. When coupled with advanced detection methods, its capabilities are significantly enhanced, especially for the analysis of derivatized compounds like this compound.

UV/Vis Detection Method Development

The hydrazone derivatives of aldehydes and ketones formed with this compound exhibit strong absorbance in the UV-Visible region, making UV/Vis detection a highly effective method for their analysis by HPLC. waters.comauroraprosci.com The detection wavelength is typically set at the absorption maximum of the derivative to achieve the highest sensitivity. auroraprosci.com For instance, a method for analyzing 15 common aldehydes and ketones as their DNPH derivatives utilized UV detection at 360 nm. auroraprosci.com Similarly, a method for measuring phenylhydrazine and its derivatives after derivatization with 4-nitrobenzaldehyde used a detection wavelength between 400-420 nm. google.com

The development of an HPLC-UV/Vis method involves optimizing several chromatographic parameters, including the choice of the stationary phase (column), the mobile phase composition, and the flow rate, to achieve a good separation of the target analytes. auroraprosci.comgoogle.com For example, a C18 column is frequently used for the separation of these nonpolar derivatives. auroraprosci.comgoogle.com The mobile phase often consists of a mixture of acetonitrile and water, and the separation can be performed using either isocratic or gradient elution. auroraprosci.comgoogle.com

Table 1: HPLC Conditions for Analysis of Derivatized Aldehydes and Ketones

Parameter Method 1 (DNPH Derivatives) auroraprosci.com Method 2 (Phenylhydrazine Derivatives) google.com
Column Welch Uitisil® XB-C18, 4.6×250mm, 5μm DiamonsilTM C18, 250mm × 4.6mm, 5μm
Mobile Phase Acetonitrile:Water (65:35) Acetonitrile:0.1% Phosphate (B84403) aqueous solution
Elution Mode Isocratic Isocratic
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temp. 30°C 30°C
Detection λ 360 nm 400-420 nm
Injection Vol. 20 μL 20 μL

Mass Spectrometry (MS) Analysis of Derivatized Compounds

Mass spectrometry provides highly specific and sensitive detection, offering structural information and confirmation of the identity of the derivatized compounds. nih.govlcms.cz When coupled with HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. lcms.cznih.gov

Various ionization techniques can be employed for the MS analysis of these derivatives, including atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI). nih.govlcms.cz Negative ion mode is often utilized, where the deprotonated molecule [M-H]⁻ is detected. lcms.cz For instance, in the analysis of DNPH-aldehyde derivatives using negative APCI, each derivative yields a deprotonated molecule, allowing for excellent detectability and reliable identification. lcms.cz

MS/MS (tandem mass spectrometry) can provide even more detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This technique is invaluable for the unambiguous identification of analytes, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present. nih.gov

Quantitative Analytical Method Validation for Residual Aldehydes

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. This process involves evaluating several parameters, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

For the quantitative analysis of residual aldehydes using derivatization with reagents like 2,4-dinitrophenylhydrazine (a related compound to this compound), method validation is essential. fishersci.com For example, a UHPLC method for the analysis of carbonyl-DNPH derivatives demonstrated excellent reproducibility, with relative standard deviations (RSDs) for retention time and peak area being well within acceptable limits. fishersci.com The accuracy of the method was evaluated by analyzing samples at different concentrations, and the results were found to be highly accurate. fishersci.com

The linearity of the method is assessed by analyzing a series of standards at different concentrations and plotting the response against the concentration. A linear relationship, indicated by a high correlation coefficient (R²), is desirable for accurate quantification. rsc.org The LOD and LOQ, which represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively, are also determined during method validation. researchgate.net

Table 2: Validation Parameters for Quantitative Analysis of Benzaldehyde Derivative

Parameter Result
Linearity Range 0.003 to 5 nmol mL⁻¹ rsc.org
Correlation Coefficient (R²) >0.99 (Typical for validated methods)
Accuracy (at 400 ppb) 96.3% - 103.6% fishersci.com
Accuracy (at 2000 ppb) 99.8% - 99.9% fishersci.com
Precision (RSD) < 5% (Typical for validated methods)
LOD Dependent on specific aldehyde, e.g., 4.3 µg/L for formaldehyde-DNPH researchgate.net
LOQ Dependent on specific aldehyde

Application in Environmental Monitoring and Chemical Process Control (e.g., detection of specific aldehydes)

The detection and quantification of aldehydes in environmental and industrial settings are crucial due to their impact on air quality and their role as intermediates in chemical manufacturing. Aldehydes are often present at low concentrations and may lack a strong chromophore, making their direct analysis by techniques like High-Performance Liquid Chromatography (HPLC) with UV detection challenging. To overcome this, derivatization is a widely employed strategy. This process involves reacting the target aldehyde with a specific reagent to form a new, more easily detectable compound, known as a derivative.

Hydrazine-based reagents are commonly used for this purpose, reacting with the carbonyl group of aldehydes to form stable hydrazone derivatives. These derivatives typically exhibit strong ultraviolet (UV) absorption or fluorescence, significantly enhancing detection sensitivity. One of the most extensively used derivatization reagents for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). researchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netjst.go.jp The resulting 2,4-dinitrophenylhydrazones are well-suited for separation by HPLC and detection by UV or mass spectrometry (MS) detectors. researchgate.netnih.gov This methodology is a cornerstone of environmental monitoring for carbonyl compounds in air and water, as well as in industrial emissions. researchgate.netresearchgate.net

In principle, this compound is the chemical product formed from the reaction of benzaldehyde with 4-nitrophenylhydrazine. While 4-nitrophenylhydrazine can be used to create derivatives of aldehydes for qualitative identification, extensive research into the specific application of this compound as a pre-synthesized derivatization reagent for the routine environmental or process monitoring of other specific aldehydes is not widely documented in publicly available scientific literature.

The common approach involves using a hydrazine-based reagent, such as 4-nitrophenylhydrazine itself, to react with a sample containing unknown aldehydes. The resulting hydrazone derivatives are then identified and quantified. For instance, a study on various hydrazone derivatives for analytical applications noted that hydrazones are a significant class of analytical reagents for the spectroscopic determination of various compounds. dergipark.org.tr Another study detailed a highly sensitive liquid chromatography-tandem mass spectrometry method using 3-nitrophenylhydrazine (B1228671) to derivatize metabolites, including those with carbonyl groups, which underscores the potential of nitrophenylhydrazine (B1144169) derivatives to improve detection sensitivity. acs.org

Structure Activity Relationship Studies Chemical/biological Context

Investigation of Electronic and Steric Effects on Chemical Reactivity and Properties

In the parent benzaldehyde (B42025) molecule, the carbonyl group is attached to a benzene (B151609) ring. The polarity of this carbonyl group is reduced due to resonance, which makes the carbonyl carbon less electrophilic compared to aliphatic aldehydes like propanal. ncert.nic.in This reduced electrophilicity can decrease the rate of nucleophilic attack.

However, the introduction of a 4-nitrophenyl group in the hydrazine (B178648) moiety plays a crucial role. The nitro group (-NO2) is a strong electron-withdrawing group due to its negative inductive (-I) and resonance (-R) effects. learncbse.in This electron-withdrawing nature decreases the electron density on the adjacent nitrogen atom of the hydrazine, which in turn influences the nucleophilicity of the reacting nitrogen.

Furthermore, the reaction to form the hydrazone is sensitive to the pH of the medium. An optimal pH of around 3.5 is required for the reaction to proceed efficiently. youtube.com In a more acidic medium, the lone pair of electrons on the nitrogen atom of the hydrazine derivative can be protonated, forming an ammonium (B1175870) salt and reducing its nucleophilicity. youtube.com

Steric hindrance also plays a role. While aldehydes generally have only one large substituent and are more accessible to nucleophiles, the bulky phenyl and nitrophenyl groups in the reactants can influence the approach of the nucleophile to the electrophilic center. ncert.nic.in

Correlation of Molecular Descriptors with Chemical Behavior

Theoretical studies and computational chemistry provide valuable insights into the chemical behavior of benzaldehyde 4-nitrophenylhydrazone by calculating various molecular descriptors. These descriptors quantify different aspects of the molecule's electronic and structural properties.

Crystals of benzaldehyde 2,4-dinitrophenylhydrazone, a closely related compound, have been obtained through the condensation reaction of benzaldehyde and 2,4-dinitrophenylhydrazine (B122626). nih.gov Structural analysis of this compound reveals an approximately planar E configuration. nih.gov The planarity of the molecule can facilitate π-π stacking interactions in the solid state. nih.gov

The table below presents some computed molecular descriptors for this compound, which help in understanding its chemical properties.

Molecular Descriptor Value Significance
Molecular Weight 241.24 g/mol nih.govInfluences physical properties like boiling point and solubility.
XLogP3 3.4 nih.govA measure of lipophilicity, which affects solubility and membrane permeability.
Hydrogen Bond Donor Count 1 nih.govIndicates the potential to donate hydrogen atoms in hydrogen bonding.
Hydrogen Bond Acceptor Count 4 nih.govIndicates the potential to accept hydrogen atoms in hydrogen bonding.
Rotatable Bond Count 3 nih.govRelates to the conformational flexibility of the molecule.
Polar Surface Area 70.2 Ų nih.govInfluences drug transport and interaction with biological targets.

Q & A

Q. What are the recommended protocols for synthesizing BNPH with high purity?

BNPH is typically synthesized by condensing benzaldehyde with 4-nitrophenylhydrazine. Key methodological considerations include:

  • Reagent ratios : A 1:1 molar ratio of benzaldehyde to 4-nitrophenylhydrazine in ethanol or methanol under reflux.
  • Temperature control : Maintain reflux conditions (~78°C for ethanol) for 2–4 hours.
  • Purification : Recrystallization from hot ethanol or methanol yields high-purity crystals (>98% by HPLC) .
Parameter Optimal Condition
SolventEthanol or Methanol
Reaction Time2–4 hours
Purification MethodRecrystallization
Purity (HPLC)>98%

Q. How should BNPH be safely handled and stored in laboratory settings?

Safety protocols from SDS include:

  • Handling : Use fume hoods, wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation and skin contact .
  • Storage : Keep in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas. Protect from light and heat sources .
  • First Aid : For skin/eye exposure, rinse thoroughly with water; seek medical attention for persistent symptoms .

Q. What spectroscopic methods are used to confirm BNPH’s structural identity?

  • FT-IR : Confirm the presence of C=N (1590–1620 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.
  • NMR : ¹H NMR shows aromatic protons (δ 7.5–8.3 ppm) and the hydrazone proton (δ 10–11 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 241.25 (C₁₃H₁₁N₃O₂) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict BNPH’s electronic properties?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and dipole moments.
  • AM1 Model : Assess hydrogen-bonding interactions and tautomeric equilibria .
Property Computational Insight
HOMO-LUMO Gap~4.2 eV (indicative of stability)
Dipole Moment~5.1 Debye (polar character)

Q. How to resolve contradictions in BNPH’s hazard classification across SDS sources?

  • Case Study : Key Organics SDS classifies BNPH as GHS Category 4 (acute toxicity), while TCI America’s SDS lists no hazard pictograms .
  • Resolution : Cross-reference multiple SDS, conduct experimental toxicity assays (e.g., LD₅₀ in rodents), and consult regulatory guidelines (e.g., OECD 423). Discrepancies often arise due to incomplete toxicological profiling in research-grade chemicals .

Q. What strategies optimize BNPH’s crystallography data refinement using SHELX?

  • SHELXL Refinement : Use TWIN/BASF commands for twinned crystals. Apply restraints for disordered nitro groups.
  • Validation : Check R-factor convergence (<5%) and ADP consistency. SHELXPRO interfaces with PDB for validation .
Refinement Parameter Recommended Value
R₁ (I > 2σ(I))<0.05
wR₂ (all data)<0.10
Flack Parameter~0.0 (enantiopure)

Q. How can BNPH’s reactivity be leveraged in designing Schiff base complexes?

BNPH acts as a ligand for transition metals (e.g., Pd, Cu) via its hydrazone moiety. Methodological steps:

  • Coordination : React BNPH with metal salts (e.g., PdCl₂) in ethanol at 60°C.
  • Characterization : Use UV-Vis (d-d transitions) and cyclic voltammetry to confirm metal-ligand charge transfer .

Q. What analytical challenges arise in quantifying BNPH degradation products?

  • HPLC-MS Issues : Degradation intermediates (e.g., 4-nitrophenylhydrazine) co-elute with BNPH.
  • Solution : Use gradient elution (C18 column, acetonitrile/water + 0.1% formic acid) and high-resolution MS/MS for differentiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.